2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
Brand Name: Vulcanchem
CAS No.: 1217525-08-0
VCID: VC0019114
InChI: InChI=1S/C13H17NO6/c1-14(12(18)6-10(16)13(19)20)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,19,20)/t10?,11-/m0/s1
SMILES:
Molecular Formula: C13H17NO6
Molecular Weight: 283.28 g/mol

2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid

CAS No.: 1217525-08-0

Cat. No.: VC0019114

Molecular Formula: C13H17NO6

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid - 1217525-08-0

Specification

CAS No. 1217525-08-0
Molecular Formula C13H17NO6
Molecular Weight 283.28 g/mol
IUPAC Name 2-hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H17NO6/c1-14(12(18)6-10(16)13(19)20)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,19,20)/t10?,11-/m0/s1
Standard InChI Key CMWKDGIRLPFQMB-DTIOYNMSSA-N
Isomeric SMILES CN(C[C@@H](C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O
Canonical SMILES CN(CC(C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator